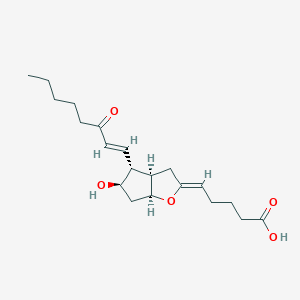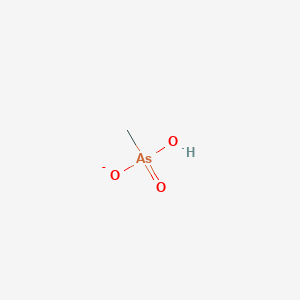
Sulfur anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide(.1-) is a monoatomic sulfur and an inorganic radical anion.
Aplicaciones Científicas De Investigación
Renewable Energy Applications
Recent advances in metal sulfides, where sulfur acts as an anion, have highlighted their potential in renewable energy applications. These compounds have been studied for their electrocatalytic, photocatalytic, and photoelectrochemical water splitting capabilities, crucial for hydrogen energy production. The fabrication methods, structural tuning, and performance enhancement strategies for metal sulfides reflect their significance in developing future energy materials (Chandrasekaran et al., 2019).
Materials Science
Sulfur and its compounds are pivotal in materials science for creating polymers with unique optical, mechanical properties, and for environmental applications. Research focusing on sulfur-based reactions and their utilization in producing materials for energy, environmental, and practical applications has been extensively reviewed, indicating the broad scope and significance of sulfur in modern materials science (Boyd, 2016).
Lithium-Sulfur Batteries
Lithium-sulfur batteries, benefiting from the high specific energy of sulfur, face challenges like polysulfide dissolution and low reliability of lithium anodes. Research has identified strategies to address these issues, including the development of host materials for the electrode, encapsulation effects, and electrolyte modification to improve performance and reliability (Deng et al., 2021).
Ferroelectric Materials
Sulfur doping in perovskite oxides has been shown to enhance ferroelectricity, offering a new avenue for the design of ferroelectric photovoltaic devices. By manipulating sulfur concentration, researchers have observed improvements in tetragonality, ferroelectricity, and a reduction in band-gap, paving the way for high-performance devices (Sheeraz et al., 2019).
Astrochemistry
The role of sulfur in astrochemistry, particularly in the processing of astrophysical ice analogues, is a burgeoning field of study. Laboratory investigations into sulfur chemistry in various astrophysical settings have provided insights into the spectroscopy of sulfur-containing molecules, their reaction mechanisms, and implications for planetary geology and geochemistry (Mifsud et al., 2021).
Nanotechnology
The synthesis of sulfur nanoparticles in aqueous surfactant solutions has applications across pharmaceuticals, carbon nanotubes modification, and lithium batteries. This research sheds light on the effects of different surfactants on particle size, offering a route to tailor sulfur nanoparticles for specific applications (Chaudhuri & Paria, 2010).
Propiedades
Fórmula molecular |
S- |
|---|---|
Peso molecular |
32.07 g/mol |
Nombre IUPAC |
sulfur(1-) |
InChI |
InChI=1S/S/q-1 |
Clave InChI |
ARNUDCKQSCEIEX-UHFFFAOYSA-N |
SMILES canónico |
[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


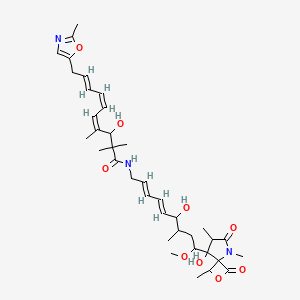
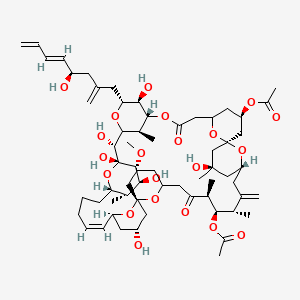
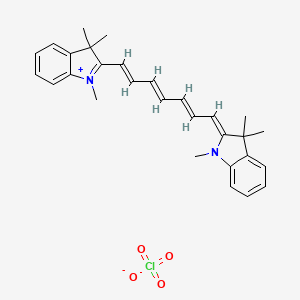
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1230851.png)
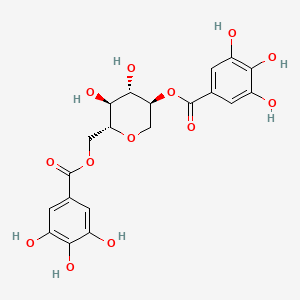
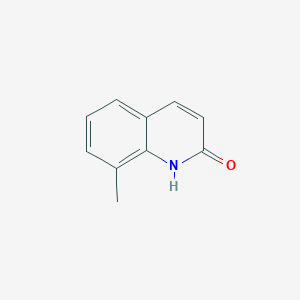

![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)
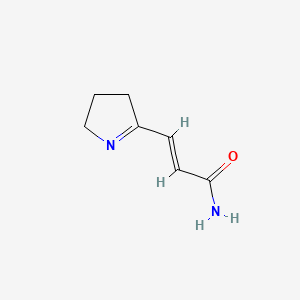
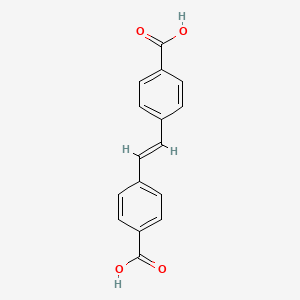
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)

